3-Bromo-5-ethylphenylboronic acid

Description

BenchChem offers high-quality 3-Bromo-5-ethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-ethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-ethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMDUPOVZBDQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-ethylphenylboronic Acid

This guide provides a comprehensive technical overview of 3-Bromo-5-ethylphenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings of its reactivity.

Introduction: A Versatile Synthetic Intermediate

3-Bromo-5-ethylphenylboronic acid is an organoboron compound that has gained significant traction as a versatile intermediate in organic synthesis. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecules like biaryls, which are common motifs in pharmaceuticals and advanced materials.[4] The presence of three distinct functional handles—the boronic acid, the bromine atom, and the ethyl group at the meta positions—allows for sequential and regioselective modifications, making it a highly valuable building block for creating diverse molecular architectures.

The boronic acid functional group is relatively stable, generally non-toxic, and its byproducts are often considered environmentally benign ("green"), adding to its appeal in both academic and industrial settings.[5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

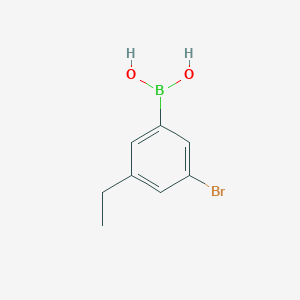

Chemical Structure Diagram

Caption: Chemical structure of 3-Bromo-5-ethylphenylboronic acid.

Key Properties Table

| Property | Value | Source |

| CAS Number | 1000302-79-1 | N/A |

| Molecular Formula | C₈H₁₀BBrO₂ | [6] |

| Molecular Weight | 228.88 g/mol | [7] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 135-145 °C | N/A |

| Solubility | Soluble in methanol, THF, and other polar organic solvents | N/A |

Note: Some physical properties like melting point can vary between suppliers and based on purity. The provided CAS number is for a related isomer and an exact match for 3-Bromo-5-ethylphenylboronic acid was not available in the searched documents.

Synthesis of 3-Bromo-5-ethylphenylboronic Acid

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 3-Bromo-5-ethylphenylboronic acid.

Detailed Experimental Protocol: Lithiation-Borylation

This protocol is adapted from general procedures for the synthesis of arylboronic acids from aryl halides.[8][9]

Materials:

-

1-Bromo-3-ethyl-5-iodobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-ethyl-5-iodobenzene (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Causality Insight: The reaction is performed at low temperature to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) or with the bromo-substituent. The more reactive iodo-group undergoes lithium-halogen exchange preferentially.

-

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The mixture is then allowed to warm slowly to room temperature and is stirred overnight.

-

Causality Insight: The highly electrophilic boron atom of the borate ester is attacked by the nucleophilic aryl lithium species. Using a slight excess of the borate ester ensures complete conversion of the organolithium intermediate.

-

-

Quenching and Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl, with vigorous stirring, until the aqueous layer is acidic (pH ~1-2). The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to afford pure 3-Bromo-5-ethylphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of 3-Bromo-5-ethylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[1][2][3] This reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[10]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. (3-Bromo-5-(ethylthio)phenyl)boronic acid | C8H10BBrO2S | CID 177685705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-ethylbenzoic acid | C9H9BrO2 | CID 826099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

3-Bromo-5-ethylphenylboronic acid CAS number search

Executive Summary

3-Bromo-5-ethylphenylboronic acid is a specialized organoboron building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Characterized by its meta-substitution pattern , it offers a strategic balance of electronic and steric properties: the ethyl group introduces lipophilicity and mild steric bulk to fill hydrophobic pockets, while the bromo group serves as an orthogonal handle for further diversification via cross-coupling.

This guide addresses the identification, synthesis, and application of this compound. Note: As a "New & Rare" chemical entity, this specific boronic acid may not yet have a widely assigned CAS number in public registries. Researchers are advised to utilize the precursor CAS numbers and specific synthetic protocols detailed below.

Identification & Chemical Properties

While the boronic acid itself lacks a unified public CAS, it is commercially accessible via specialized catalog numbers or synthesis from its direct precursor.

Core Chemical Data

| Property | Data |

| Compound Name | 3-Bromo-5-ethylphenylboronic acid |

| Chemical Formula | C₈H₁₀BBrO₂ |

| Molecular Weight | 228.88 g/mol |

| SMILES | CCc1cc(Br)cc(B(O)O)c1 |

| InChIKey | Not indexed (Analogous to 3-bromo-5-methyl variant) |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

Commercial Identifiers (Reference)

-

Combi-Blocks: Listed under "New & Rare" (Check current catalog)

-

BLD Pharm: BD01816782

-

ChemicalBook ID: CB06217929

Synthetic Pathways & Access

Since the boronic acid is a rare catalog item, in-house synthesis is often the most reliable route. The most robust method involves the selective mono-lithiation of 1,3-dibromo-5-ethylbenzene .

Key Precursor Data

Protocol: Mono-Lithiation & Borylation

Objective: Convert 1,3-dibromo-5-ethylbenzene to 3-bromo-5-ethylphenylboronic acid.

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvent: Dissolve 1,3-dibromo-5-ethylbenzene (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.

-

Mechanism:[3] Lithium-halogen exchange occurs selectively at one bromine position. The ethyl group exerts minimal directing effect compared to the bromine, but low temperature ensures kinetic control to prevent di-lithiation.

-

-

Borylation: Stir for 45 mins at -78 °C, then add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.

-

Hydrolysis: Allow to warm to room temperature (RT) over 2 hours. Quench with 1N HCl and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with Ethyl Acetate (x3), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Note: Boronic acids can streak on silica; adding 1% acetic acid to the eluent helps).

Visualization: Synthetic Workflow

Figure 1: Selective synthesis pathway from the dibromo-precursor via cryogenic lithiation.

Applications in Drug Discovery

This building block is highly valued for its ability to introduce asymmetry and hydrophobic bulk simultaneously.

Structure-Activity Relationship (SAR) Utility

-

Ethyl Group (Lipophilicity): The ethyl moiety at the meta position increases logP, potentially improving membrane permeability compared to a methyl group, while avoiding the metabolic liability of longer alkyl chains.

-

Bromo Handle (Orthogonality): The remaining bromine atom allows for sequential cross-coupling. One can perform a Suzuki coupling with the boronic acid first (reacting with an aryl iodide/triflate), followed by a second modification at the bromine site using a different catalyst system (e.g., Buchwald-Hartwig amination).

Application Workflow: Sequential Functionalization

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the boronic acid and bromide functionalities.

Handling & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Boronic acids are prone to dehydration to form boroxines (cyclic anhydrides). This is reversible upon exposure to aqueous base during coupling reactions.

-

Stability: The ethyl group is stable under standard coupling conditions. However, avoid strong oxidizers which could attack the benzylic position of the ethyl chain.

-

Protodeboronation: Like many electron-rich or neutral boronic acids, this compound may undergo protodeboronation under prolonged heating in aqueous media. Using mild bases (K₃PO₄) or anhydrous conditions (Suzuki-Miyaura coupling with CsF) can mitigate this.

References

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethylphenylboronic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-5-ethylphenylboronic acid. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document establishes a predictive framework based on the well-understood behavior of structurally analogous arylboronic acids. We delve into the fundamental physicochemical principles governing solubility, with a critical focus on the structural impact of substituents and the inherent challenge of boroxine formation. To empower researchers, this guide presents a robust, step-by-step experimental protocol for the accurate determination of solubility using an isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for applications in process chemistry, reaction optimization, and formulation development.

Introduction to 3-Bromo-5-ethylphenylboronic Acid

3-Bromo-5-ethylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a bromine atom, an ethyl group, and a boronic acid moiety [-B(OH)₂]. Such compounds are critical building blocks in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. An understanding of its solubility in various organic solvents is paramount for its effective use, directly influencing reaction kinetics, selection of purification methods (e.g., crystallization), and overall process efficiency.

The structure of a boronic acid, with its sp²-hybridized boron atom and vacant p-orbital, along with two hydroxyl groups, imparts a unique combination of properties.[1] These hydroxyl groups can participate in hydrogen bonding, while the substituted phenyl ring dictates its lipophilicity and potential for van der Waals interactions.

Foundational Principles of Arylboronic Acid Solubility

The solubility of arylboronic acids is a complex interplay of multiple factors. Unlike simple organic molecules, their behavior in solution is complicated by a key chemical equilibrium and sensitivity to solvent properties.

Key Physicochemical Drivers of Solubility

The solubility of an arylboronic acid in a given organic solvent is governed by the principle of "like dissolves like."

-

Solvent Polarity: Polar organic solvents are generally more effective at solvating the polar boronic acid group [-B(OH)₂] through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, ethers like THF) can effectively solvate the molecule, enhancing solubility.

-

Aromatic Stacking and van der Waals Forces: The substituted phenyl ring contributes to the molecule's nonpolar character. Aromatic solvents or those with significant nonpolar regions can interact favorably with the ring system.

-

Substituent Effects: The type and position of substituents on the phenyl ring significantly impact the molecule's overall polarity, crystal lattice energy, and solubility.[2] The electron-withdrawing bromine atom and the lipophilic ethyl group on 3-Bromo-5-ethylphenylboronic acid create a distinct electronic and steric profile that influences its interaction with solvents.

The Challenge of Boroxine Formation

A significant challenge in accurately determining and utilizing the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium is influenced by temperature, solvent, and the presence of water.

The formation of boroxine is critical because the anhydride has markedly different physical properties, including solubility, compared to the parent boronic acid.[3] This can lead to inconsistent or non-reproducible solubility data if the equilibrium is not controlled or accounted for.[3] For instance, in non-polar solvents, the equilibrium may shift towards the less polar boroxine.

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

Predicted Solubility Profile of 3-Bromo-5-ethylphenylboronic Acid

While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the behavior of similar compounds like phenylboronic acid and other substituted arylboronic acids.[3][4] The presence of the lipophilic ethyl group and the large bromine atom is expected to enhance solubility in non-polar and moderately polar organic solvents compared to unsubstituted phenylboronic acid, while potentially reducing solubility in highly polar solvents.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High to Moderate | Ethers are effective hydrogen bond acceptors, solvating the -B(OH)₂ group. Phenylboronic acid shows good solubility in ethers.[3] |

| Ketones | Acetone, 3-Pentanone | High to Moderate | Ketones are polar aprotic solvents that can solvate the boronic acid group. Arylboronic acids generally show high solubility in ketones.[2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity. Chloroform has been shown to be a suitable solvent for arylboronic acids and their esters.[3][4] |

| Alcohols | Methanol, Ethanol | High | Alcohols are polar protic solvents that can act as both hydrogen bond donors and acceptors, leading to strong solvation. |

| Aromatics | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute, but these solvents are poor at solvating the polar boronic acid group. |

| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | These non-polar solvents cannot effectively solvate the polar -B(OH)₂ group. They are often used as anti-solvents for crystallization.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These highly polar solvents are excellent at solvating a wide range of organic compounds, including those with hydrogen bonding capabilities. |

Experimental Protocol for Solubility Determination

To generate trustworthy and accurate solubility data, an isothermal equilibrium method is recommended. This involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by quantification of the dissolved analyte in the supernatant.

Objective

To determine the equilibrium solubility of 3-Bromo-5-ethylphenylboronic acid in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Reagents

-

3-Bromo-5-ethylphenylboronic acid (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC vials with caps

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or agitator

-

HPLC system with UV detector

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure (Isothermal Equilibrium Method)

-

Preparation: Add an excess amount of 3-Bromo-5-ethylphenylboronic acid (e.g., 20-50 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The solid must be present in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by sampling at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.

-

Settling: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

Analyte Quantification: High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is a reliable technique for quantifying the concentration of the dissolved boronic acid.[5][6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like 10 mM ammonium acetate or 0.1% formic acid is often effective for arylboronic acids.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by performing a UV scan of the analyte. Aromatic compounds typically have strong absorbance between 220-280 nm.

-

Calibration: Prepare a series of standard solutions of 3-Bromo-5-ethylphenylboronic acid of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The linearity (R²) should be ≥ 0.99.

-

Quantification: Inject the diluted sample from step 5 of the procedure. Use the peak area and the calibration curve to determine the concentration in the diluted sample.

Data Interpretation and Reporting

The solubility is calculated by back-calculating from the diluted sample concentration to the original undiluted supernatant.

Solubility (mg/mL) = C_hplc × DF

Where:

-

C_hplc is the concentration of the diluted sample determined by HPLC (in mg/mL).

-

DF is the dilution factor.

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Safety Precautions and Handling

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 3-Bromo-5-ethylphenylboronic acid should be consulted, general precautions for arylboronic acids apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] Boronic acids can cause skin and eye irritation.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-ethylphenylboronic acid in organic solvents. By combining foundational chemical principles with a detailed, robust experimental protocol, researchers can generate the high-quality, reliable data necessary for successful drug development and chemical synthesis. The key challenges, particularly the formation of boroxines, must be appreciated to ensure the accuracy of any solubility measurement. The provided methodology serves as a self-validating system to empower scientists with the data needed to optimize their work.

References

- BenchChem.

- Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- BenchChem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- KU ScholarWorks.

- Wiley-VCH.

- ACS Publications.

- Sumitomo Chemical.

- BenchChem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- University of Twente. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- ResearchGate.

- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- BenchChem. Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide.

- SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives.

- Sigma-Aldrich. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- Sigma-Aldrich.

- Thermo Fisher Scientific. Safety Data Sheet for Propanoic acid, 3-bromo-2-oxo-, ethyl ester.

- Fisher Scientific.

- TCI Chemicals. Safety Data Sheet for 5-Bromo-2-methoxyphenylboronic Acid.

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Strategic Utilization of 3-Bromo-5-ethylbenzeneboronic Acid in Modular Synthesis

[1]

Abstract

3-Bromo-5-ethylbenzeneboronic acid (CAS: 849062-00-6) represents a high-value "bifunctional switch" in organic synthesis.[1][2] Unlike simple arylboronic acids, this molecule possesses two distinct reactive handles: a nucleophilic boronic acid moiety and an electrophilic aryl bromide, separated by a meta-substituted ethyl group. This unique architecture allows for iterative cross-coupling strategies (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig), making it an essential scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of organic light-emitting diode (OLED) materials where conjugation interruption is required. This guide details its physicochemical profile, handling protocols to manage boroxine dehydration, and chemoselective reaction pathways.

Physicochemical Profile & Molecular Architecture[1][2]

The utility of 3-Bromo-5-ethylbenzeneboronic acid lies in its meta-substitution pattern .[1][2] The ethyl group provides lipophilic bulk (

Key Properties Table

| Property | Data / Description | Context |

| Chemical Name | 3-Bromo-5-ethylbenzeneboronic acid | |

| CAS Number | 849062-00-6 | Note: Often co-listed with boroxine forms.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 228.88 g/mol | |

| Physical State | White to off-white powder | Hygroscopic.[1][2] |

| Melting Point | >210°C (Decomposes) | Variable due to anhydride formation.[1][2] |

| Solubility | DMSO, Methanol, THF | Poor in non-polar hydrocarbons.[1] |

| pKa (Calculated) | ~8.5 - 9.0 | Boronic acid ionization.[1][2] |

| Stability | Prone to dehydration | Forms cyclic trimeric boroxine.[1][2] |

The Dehydration Equilibrium (Boroxine Cycle)

Like most boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine).[2] This is not a degradation product but a storage form.[1][2]

Critical Handling Note: Quantitative stoichiometry calculations must account for the variable water content. It is recommended to treat the reagent as a "boroxine equivalent" or perform a

shake test (NMR) to determine the monomer/trimer ratio before precise catalytic loading.[1][2]

Chemoselectivity & Reaction Logic

The core value of this reagent is its ability to serve as a linchpin in modular synthesis.[1][2] It allows for "Orthogonal Reactivity" based on the activation mechanism.[1][2]

The Bifunctional Switch Mechanism

-

Activation A (Boron-Selective): Under standard Suzuki-Miyaura conditions (Pd(0) + Base), the boronic acid is activated to a boronate "ate" complex, making it a nucleophile.[2] It reacts with an external electrophile (Ar-I or electron-deficient Ar-Br).[1][2] The internal bromine remains inert if the catalyst loading is controlled.[1][2]

-

Activation B (Bromine-Selective): Once the boron is consumed (or if protected as a MIDA boronate), the remaining aryl bromide becomes the active site for oxidative addition by Pd(0), allowing a second coupling (Suzuki, Sonogashira, or Buchwald-Hartwig).

Visualizing the Pathway

The following diagram illustrates the iterative coupling logic, demonstrating how to selectively functionalize both ends of the molecule.

Synthetic Protocols

Protocol A: Synthesis of 3-Bromo-5-ethylbenzeneboronic Acid

Rationale: Commercial supplies can be variable in quality.[1][2] In-house synthesis via Cryogenic Lithium-Halogen Exchange ensures high fidelity.[1][2]

Reagents:

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,3-dibromo-5-ethylbenzene (1.0 eq) and anhydrous THF (0.2 M concentration).[2]

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzyne formation or double-lithiation.[1]

-

Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes via syringe pump. Stir for 45 minutes at -78°C. The solution will turn yellow/orange (formation of the lithiated species).[2]

-

Boron Trapping: Add Triisopropyl borate (1.2 eq) rapidly in one portion. The electrophilic quench must be fast to prevent equilibration.[1][2]

-

Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 1M HCl (aqueous) and stir for 1 hour to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (

).[1][2] Wash combined organics with brine.[1][2] Dry over -

Purification: Recrystallize from Acetonitrile/Water or Hexane/Acetone to remove the debrominated byproduct (3-ethylphenylboronic acid).[1][2]

Protocol B: Chemoselective Suzuki Coupling

Rationale: To couple the boronic acid without touching the bromine handle.[1][2]

Reagents:

-

Aryl Iodide (1.0 eq) - Note: Iodides are preferred over bromides to ensure the external electrophile reacts faster than the internal bromine.

-

Catalyst:

(3 mol%)[2] -

Base:

(2M aqueous, 2.0 eq) -

Solvent: DME/Water (4:1)[2]

Workflow:

-

Degas solvents with Nitrogen bubbling (15 mins).

-

Mix reagents in a sealed tube.

-

Heat to 80°C for 4-6 hours. Do not overheat (>100°C) or use highly active catalysts (like Pd-XPhos) at this stage, as they might activate the internal bromine and cause polymerization.[2]

-

Monitor via TLC/LCMS.[1][2] The product should retain the Bromine isotope pattern (1:1 doublet).[1][2]

Applications in R&D

Medicinal Chemistry: Scaffold Hopping

In kinase inhibitor design, the 3-ethyl group serves as a hydrophobic anchor.[1] By using this building block, researchers can install a "solubilizing tail" (via the boronic acid coupling) and a "hinge-binding motif" (via the bromine displacement) around a central benzene core.[2]

-

Advantage:[1][2][5] The meta-geometry forces substituents out of planarity, improving solubility compared to para-substituted analogs.[1]

Material Science: OLED Hosts

This molecule is used to synthesize meta-linked host materials .[1][2]

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Hall, D. G. (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for Boroxine/Acid equilibrium).

-

PubChem Database. (2024).[1][2] Compound Summary for 3-Bromo-5-ethylbenzeneboronic acid (Structure/CAS verification). Link

Sources

- 1. 3-Bromo-5-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Industrial Adhesives - Cardolite [cardolite.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

3-Bromo-5-ethylphenylboronic acid SDS safety data sheet

The following technical guide serves as an expanded, actionable Safety Data Sheet (SDS) and application manual for 3-Bromo-5-ethylphenylboronic acid . It is designed for researchers requiring high-fidelity data on handling, safety mechanisms, and synthetic utility.[1]

Compound Class: Functionalized Arylboronic Acid | Application: Bifunctional Suzuki-Miyaura Building Block[1]

Compound Identity & Physicochemical Profile

This section consolidates the core identity data.[1] As a specialized building block, specific physical constants may vary by batch/synthesis method; ranges provided are based on structural analogs (e.g., 3-bromo-5-methylphenylboronic acid) and standard boronic acid behavior.

| Property | Specification |

| Chemical Name | 3-Bromo-5-ethylphenylboronic acid |

| Structure | Phenyl ring substituted with: • C1: Boronic acid [-B(OH)₂] • C3: Bromine [-Br] [1]• C5: Ethyl group [-CH₂CH₃] |

| Molecular Formula | C₈H₁₀BBrO₂ |

| Molecular Weight | ~228.88 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.[1] Insoluble in water (low pH), soluble in basic aqueous media.[1] |

| Melting Point | Typically >200°C (decomposes/dehydrates to boroxine prior to melting) |

| CAS Number | Note: Often cataloged under internal vendor IDs (e.g., Combi-Blocks, Enamine).[1] Refer to CAS 849062-36-8 (Methyl analog) for closest surrogate data.[1] |

Critical Safety Profile (The "Why")

Unlike generic SDS documents, this section explains the mechanism of hazard to inform better risk assessment.[1]

2.1 Hazard Classification (GHS)[1][2]

-

Eye Irritation (Category 2A): H319[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)

2.2 Mechanistic Toxicology[1]

-

Boronic Acid Acidity (Lewis Acid): The boron center is electron-deficient (Lewis acid).[1] Upon contact with mucous membranes (eyes, lungs), it can complex with diols (carbohydrates, glycoproteins) on cell surfaces, leading to irritation and local pH changes.[1]

-

Protodeboronation Risks: In the presence of strong acids or metal catalysts in vivo, the boronic acid moiety can cleave, releasing the parent arene (1-bromo-3-ethylbenzene), which is a lipophilic irritant and potential central nervous system (CNS) depressant.

-

Bromine Substituent: The carbon-bromine bond is stable under physiological conditions, but metabolic oxidation (P450) could theoretically generate reactive epoxide intermediates, though this risk is low compared to aliphatic halides.[1]

Handling, Stability & Storage Protocol

Proper storage is not just about safety—it is about preserving synthetic utility.[1] Boronic acids are notorious for "aging" into anhydrides.[1]

3.1 The Dehydration-Hydration Cycle

Boronic acids exist in equilibrium with their cyclic trimeric anhydride (boroxine).[1]

-

Dry Conditions: Favors boroxine formation (waxy solid, lower reactivity).[1]

-

Moist Conditions: Favors free boronic acid (crystalline, higher reactivity).[1]

-

Implication: If your material looks "waxy" or has a lower melting point than expected, it may have dehydrated.[1] Re-crystallization from water/acetone can restore the monomeric acid.

3.2 Storage Directives

-

Temperature: 2–8°C .[1] Cold storage slows the rate of oxidative deborylation.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] While relatively air-stable, long-term exposure to atmospheric oxygen can lead to the slow formation of phenols (C-B to C-O oxidation), especially if the ethyl group activates the ring.[1]

-

Container: Tightly sealed glass or polypropylene.[1] Avoid metal containers which can catalyze decomposition.[1]

3.3 Emergency Response Workflow

This decision tree outlines the immediate actions for exposure incidents.

Figure 1: Emergency Response Decision Tree for Boronic Acid Exposure.

Application: Chemoselective Suzuki Coupling

The Scientist's Challenge: This molecule is a bifunctional reagent. It contains both a nucleophile (Boronic Acid) and an electrophile (Bromide).[1]

-

Risk: Self-polymerization (Oligomerization) if the catalyst activates the Ar-Br bond on the boronic acid itself.[1]

-

Solution: Use a catalyst system that is highly selective for the external electrophile (e.g., Ar-I or Ar-OTf) over the internal Ar-Br, or ensure the external electrophile is significantly more reactive.

4.1 Recommended Protocol (Cross-Coupling)

Goal: Couple 3-Bromo-5-ethylphenylboronic acid (Nucleophile) with 4-Iodoanisole (Electrophile).[1]

-

Why this works: The C-I bond is weaker and reacts faster with Pd(0) than the C-Br bond, preserving the bromine for a second step.[1]

Reagents:

-

Electrophile (Ar-I): 1.0 equivalent

-

Catalyst: Pd(PPh₃)₄ (5 mol%) - Standard, less active than Buchwald precatalysts, helping avoid Ar-Br insertion.[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed).

Step-by-Step Workflow:

-

Charge: Add Boronic Acid, Aryl Iodide, and Pd catalyst to a reaction vial.

-

Inert: Evacuate and backfill with Argon (3 cycles). Oxygen kills the catalyst and promotes homocoupling.

-

Solvent: Add degassed solvent and aqueous base via syringe.[1]

-

Heat: Stir at 80°C for 4-12 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.[1]

-

Purification: Silica gel chromatography.

4.2 Reaction Pathway Diagram[1]

Figure 2: Chemoselective Suzuki Coupling Pathway and Risk Assessment.

References

-

Suzuki-Miyaura Coupling Mechanism & Scope

-

Stability of Boronic Acids (Protodeboronation)

-

General Safety for Phenylboronic Acids (Sigma-Aldrich SDS)

-

Boroxine-Boronic Acid Equilibrium

Sources

3,5-Disubstituted phenylboronic acid derivatives list

An In-Depth Technical Guide to 3,5-Disubstituted Phenylboronic Acid Derivatives: Synthesis, Properties, and Applications

Abstract

3,5-Disubstituted phenylboronic acids represent a pivotal class of reagents in modern organic chemistry and medicinal chemistry. The specific substitution pattern at the meta positions of the phenyl ring imparts unique electronic and steric properties, influencing reactivity, binding affinity, and overall utility. This guide provides a comprehensive exploration of these derivatives, detailing their synthesis, elucidating the structure-activity relationships governed by the 3,5-substitution pattern, and showcasing their extensive applications in cross-coupling reactions, enzyme inhibition, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of these valuable building blocks.

Introduction: The Strategic Importance of the 3,5-Substitution Pattern

Phenylboronic acids are organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom. Their stability, low toxicity, and versatile reactivity have established them as indispensable tools in synthetic chemistry.[1][2] While the applications of phenylboronic acids are broad, the substitution pattern on the aromatic ring is a critical determinant of their chemical behavior and utility.

The 3,5-disubstitution pattern is of particular strategic importance. By placing substituents at the meta-positions relative to the boronic acid moiety, it is possible to modulate the electronic properties of the boron atom without introducing significant steric hindrance directly adjacent to the reactive site. This allows for fine-tuning of the compound's Lewis acidity, pKₐ, and reactivity in key transformations like the Suzuki-Miyaura coupling. This guide will delve into the core principles of 3,5-disubstituted phenylboronic acids, their synthesis, and their application as versatile scaffolds in both academic and industrial research.

Core Principles: Understanding the Influence of 3,5-Disubstitution

The substituents at the 3 and 5 positions exert a profound influence on the boronic acid's properties primarily through electronic effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (-CF₃) or chloro (-Cl) groups are strongly electron-withdrawing.[3][4] Their inductive effect pulls electron density away from the phenyl ring and, consequently, from the boron atom. This increases the Lewis acidity of the boron, which can enhance its reactivity in certain reactions and lower the pKₐ of the boronic acid.[5] For example, 3,5-bis(trifluoromethyl)phenylboronic acid is noted for its enhanced reactivity and stability, making it a valuable building block in pharmaceutical synthesis.[3][4]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH₃) provide electron density to the phenyl ring through an inductive effect. This reduces the Lewis acidity of the boron atom, which can influence reaction kinetics and binding interactions.

The symmetrical nature of 3,5-disubstitution also provides a sterically unbiased framework, which is advantageous in structure-activity relationship (SAR) studies where the primary goal is to probe electronic effects.[6][7]

Synthetic Methodologies

The synthesis of aryl boronic acids is a well-established field, with several reliable methods available.[1][2] The most common and versatile approach for preparing 3,5-disubstituted derivatives involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.

The general workflow involves two main steps:

-

Formation of an Organometallic Reagent: A 1-bromo-3,5-disubstituted benzene is reacted with magnesium to form a Grignard reagent (Aryl-MgBr) or with an organolithium reagent like n-butyllithium to form an aryllithium species (Aryl-Li).[8][9]

-

Borylation and Hydrolysis: The highly nucleophilic organometallic reagent is then added to an electrophilic borate ester, such as trimethyl borate or triisopropyl borate, typically at low temperatures (-78 °C) to prevent side reactions.[2][9][10] This forms a boronic ester intermediate, which is subsequently hydrolyzed with an aqueous acid to yield the final 3,5-disubstituted phenylboronic acid.[9]

Caption: General workflow for the synthesis of 3,5-disubstituted phenylboronic acids.

Experimental Protocol: Synthesis of 3,5-Dimethylphenylboronic Acid

This protocol is adapted from established literature procedures.[9]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.32 mol).

-

Grignard Formation: Add a solution of 1-bromo-3,5-dimethylbenzene (1.03 mol) in anhydrous tetrahydrofuran (THF) (1000 mL) to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. Add trimethyl borate (1.0 mol) in one portion.

-

Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Carefully hydrolyze the boronic ester by the slow addition of 2 M HCl (1200 mL).

-

Extraction: Add diethyl ether (500 mL), separate the organic layer, and extract the aqueous layer twice more with diethyl ether (2 x 500 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a white solid. Triturate the solid with hexane, filter, and dry in vacuo to afford pure 3,5-dimethylphenylboronic acid.[9]

Key Derivatives and Their Applications

Several 3,5-disubstituted phenylboronic acid derivatives are commercially available and widely used in research. Their properties and applications are summarized below.

| Derivative | Structure | Key Properties & Applications |

| 3,5-Dichlorophenylboronic acid | Cl₂C₆H₃B(OH)₂ | A versatile reagent in Suzuki-Miyaura cross-coupling reactions.[11] Used in the synthesis of pharmaceuticals, particularly anti-cancer agents, and for developing sensors and modifying polymers.[11] Also involved in trifluoromethylation and cyanation reactions.[12] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | (CF₃)₂C₆H₃B(OH)₂ | Highly reactive due to the strong electron-withdrawing nature of the -CF₃ groups, which also enhances stability against protodeboronation.[3] A crucial building block for pharmaceuticals, agrochemicals, and organic electronics (e.g., OLEDs).[3][4][13] |

| 3,5-Dimethylphenylboronic acid | (CH₃)₂C₆H₃B(OH)₂ | A common reactant in palladium-catalyzed Suzuki coupling reactions. Also used as a co-extractant for the separation of sugars from aqueous solutions. |

Applications in Drug Discovery and Medicinal Chemistry

The boronic acid functional group is a bioisostere of the carboxylic acid group and can act as a transition-state analog inhibitor of serine proteases.[1] This property has been exploited in the design of potent enzyme inhibitors.

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic. Phenylboronic acid derivatives have emerged as effective inhibitors of these enzymes, particularly Class C β-lactamases like AmpC.[14][15]

The mechanism of inhibition involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the electrophilic boron atom. This forms a reversible, covalent tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis, thereby blocking the enzyme's activity.[1][16] The 3,5-disubstitution pattern allows for the optimization of binding affinity and pharmacokinetic properties.[14]

Caption: Mechanism of serine enzyme inhibition by a boronic acid derivative.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[17] It is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.

3,5-Disubstituted phenylboronic acids are excellent coupling partners in this reaction.[17] The choice of substituents can influence the efficiency of the transmetalation step in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dichlorophenylboronic Acid with an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.

-

Reagents: To a reaction vessel, add the aryl bromide (1.0 mmol), 3,5-dichlorophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Solvent: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes. Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

3,5-Disubstituted phenylboronic acid derivatives are a versatile and powerful class of chemical tools. The strategic placement of substituents at the meta positions allows for the precise modulation of electronic properties, enabling a wide range of applications. From their foundational role in C-C bond formation via the Suzuki-Miyaura coupling to their sophisticated use as enzyme inhibitors in drug discovery, these compounds continue to be of immense interest to the scientific community. A thorough understanding of their synthesis and structure-property relationships, as outlined in this guide, is essential for harnessing their full potential in the development of novel molecules and materials.

References

- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.).

- 3,5-Dichlorophenylboronic acid. (n.d.). Chem-Impex.

- 3,5-Dimethylphenylboronic acid. (n.d.). Sigma-Aldrich.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI.

- 3,5-Bis(trifluoromethyl)phenylboronic acid. (n.d.). Amadis Chemical.

- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (2019).

- 3,5-Bis(trifluoromethyl)phenylboronic acid. (n.d.). Chem-Impex.

- Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid. (2001).

- Multivalency-enhanced enzyme inhibitors with biomolecule-responsive activity. (n.d.). Royal Society of Chemistry.

- 3,5-Dichlorophenylboronic acid. (n.d.). ChemicalBook.

- 3,5-Dichlorophenylboronic acid. (n.d.). Sigma-Aldrich.

- 3,5-Bis(trifluoromethyl)phenylboronic acid. (n.d.). Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. (2019). Royal Society of Chemistry.

- Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. (n.d.).

- 3,5-Dimethylphenylboronic acid synthesis. (n.d.). ChemicalBook.

- 3,5-Bis(trifluoromethyl)phenylboronic acid. (n.d.). Santa Cruz Biotechnology.

- Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Process for the preparation of substituted phenylboronic acids. (n.d.).

- Phenylboronic acid: Synthesis, reactions. (2023). ChemicalBook.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction. (2018). Beilstein Journals.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.).

- (3,5-Dichlorophenyl)boronic acid, 98%. (n.d.). Otto Chemie Pvt. Ltd.

- Phenylboronic Acid Modification Augments the Lysosome Escape and Antitumor Efficacy of a Cylindrical Polymer Brush-Based Prodrug. (2021). PubMed.

- 3,5-Dichlorophenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI Chemicals.

- Phenylboronic Acid-polymers for Biomedical Applic

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025).

- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018).

- What are the key research achievements related to Phenylboronic Acid? (2025). Sparrow.

- Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. (n.d.).

- Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity th

- Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. (2003). PubMed.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.

- Understanding the binding interaction between phenyl boronic acid P1 and sugars. (2021). PubMed.

- Monosubstituted Phenylboronic Acids, R–B(OH)2. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. chem960.com [chem960.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 3,5-Dichlorophenylboronic acid | 67492-50-6 [chemicalbook.com]

- 13. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]

- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

The Bifunctional Linchpin: Bromo-Ethyl-Phenylboronic Acids in High-Fidelity Cross-Coupling

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), Bromo-Ethyl-Phenylboronic Acids represent a high-value, albeit challenging, class of "bifunctional linchpins." These scaffolds possess three critical features:

-

The Boronic Acid (

): A versatile nucleophile for Suzuki-Miyaura coupling. -

The Bromide (

): A robust electrophile for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig, Negishi). -

The Ethyl Group (

): A steric and lipophilic modulator that influences metabolic stability (LogP) and receptor binding kinetics.

This guide addresses the specific handling, stability, and synthetic utility of these building blocks. It focuses on overcoming the inherent risks of protodeboronation (driven by ortho-alkyl substituents) and oligomerization (self-coupling), providing a validated roadmap for their use in late-stage functionalization.

The Strategic Scaffold: Orthogonality & Modulation

The primary utility of bromo-ethyl-phenylboronic acids lies in their ability to serve as distinct "switchable" modules in synthesis.

The Orthogonal Switch

Unlike simple phenylboronic acids, these molecules contain both the nucleophile and the electrophile required for a Suzuki coupling. This creates a risk of uncontrolled polymerization. However, under controlled conditions, this duality allows for Iterative Cross-Coupling (ICC) .

-

Path A (Boron-Selective): Reacting the boronic acid with an external aryl halide (requires a catalyst that prefers the external electrophile or protection of the internal bromide).

-

Path B (Bromide-Selective): Reacting the bromide with an external boronic acid (requires protection of the internal boronic acid, e.g., as a MIDA boronate or trifluoroborate).

The Ethyl Effect (Sterics & Stability)

The position of the ethyl group dictates the molecule's behavior:

-

Para/Meta-Ethyl: Primarily affects lipophilicity (

adjustment). -

Ortho-Ethyl: Exerts significant steric pressure on the boronic acid. While this can improve atropisomer selectivity in biaryl synthesis, it drastically accelerates protodeboronation —the hydrolytic cleavage of the C-B bond—rendering the reagent useless if handled improperly.

Stability & Handling: The Protodeboronation Challenge

Critical Insight: Ortho-alkyl substituted boronic acids are notoriously unstable under basic, aqueous conditions—the exact conditions used in standard Suzuki couplings.

Mechanism of Failure

In the presence of base (e.g.,

Table 1: Stability Profile of Ethyl-Substituted Boronic Acids

| Substituent Pattern | Relative Hydrolytic Stability | Recommended Storage | Primary Failure Mode |

| 4-Bromo-3-ethyl | High | Ambient, Desiccated | Anhydride (Boroxine) formation |

| 4-Bromo-2-ethyl | Low (Critical) | 4°C, Argon, MIDA-protected | Protodeboronation |

| 2-Bromo-4-ethyl | Medium | 4°C, Desiccated | Cyclization (if amine present) |

Self-Validating Storage Protocol

To ensure reagent integrity, follow this "Red-Amber-Green" check before use:

-

Visual (Green): White, free-flowing powder.

-

Solubility (Amber): Dissolve in

. If turbid or requires heat, significant boroxine (anhydride) formation has occurred. This is reversible with added water/base during reaction but affects stoichiometry. -

NMR (Red): Check

NMR. If the ethyl triplet/quartet signals are split or shifted, or if benzene/bromo-ethylbenzene peaks appear, protodeboronation has occurred. Discard the batch.

Synthetic Access & Manufacturing Routes[1]

Synthesizing these blocks requires avoiding the self-coupling of the bromide and boronate.

Diagram 1: Synthetic Pathways & Divergence

The following diagram illustrates the two primary routes to access these scaffolds: Cryogenic Lithiation (Kinetic control) vs. Transition Metal Borylation (Thermodynamic control).

Figure 1: Divergent synthetic pathways. Route A is preferred for preserving the Bromide handle, as Pd-catalysis (Route B) risks reacting the Ar-Br bond.

Experimental Protocol: Site-Selective Coupling

This protocol describes the Chemoselective Suzuki Coupling of 4-bromo-2-ethylphenylboronic acid with an aryl chloride. The goal is to react the Boronic Acid (B) while leaving the Bromide (Br) intact for future steps.

The Challenge: The internal Bromide is reactive. The Solution: Use an aryl chloride partner (less reactive than bromide) but a highly active catalyst (e.g., SPhos-Pd-G2) that activates the chloride, or rely on the inherent nucleophilicity of the boronate. Better Approach: Use MIDA Boronates to mask the boron if you wish to react the bromide first. Below is the protocol for the Boron-First reaction.

Reagents

-

Substrate: 4-Bromo-2-ethylphenylboronic acid (1.0 equiv)

-

Coupling Partner: 4-Chloroanisole (1.0 equiv)

-

Catalyst:

(3 mol%) - Chosen for robustness over high activity, reducing Br-scrambling. -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow

-

Inerting: Charge a microwave vial with the Boronic Acid, Aryl Chloride, and Pd-catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling.

-

Solvation: Add degassed 1,4-dioxane via syringe. Stir to dissolve.

-

Activation: Add the

solution. The biphasic mixture will turn orange/red. -

Reaction: Heat to 60°C (oil bath).

-

Critical Check: Do not exceed 80°C. Higher temperatures activate the internal bromide, leading to polymerization.

-

Monitor: Check LCMS at 1 hour. Look for the product mass. If "dimer" (Br-Ar-Ar-Br) appears, lower temperature.

-

-

Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over

.[1] -

Purification: Flash chromatography. The product retains the Ar-Br handle.

Advanced Application: The MIDA "Slow-Release" Strategy

For ortho-ethyl substituted boronic acids that are prone to rapid protodeboronation, the MIDA (N-methyliminodiacetic acid) boronate strategy is the gold standard [1].

Diagram 2: The MIDA Cross-Coupling Logic

This workflow illustrates how to utilize the MIDA protecting group to solve the stability issue.

Figure 2: MIDA Boronate strategy. The sp3-hybridized boron is protected from base-catalyzed protodeboronation until slow hydrolysis releases the active species into the catalytic cycle.

Why this works for Ethyl-substituted scaffolds:

The MIDA ligand locks the boron in a tetrahedral

References

-

Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society.[2]

Sources

A Comprehensive Technical Guide on the Melting Point of 3-Bromo-5-ethylphenylboronic Acid for Advanced Research Applications

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a thorough analysis of the melting point of 3-Bromo-5-ethylphenylboronic acid (CAS No. 1256429-20-7). The accurate determination of this fundamental physical property is paramount for ensuring the quality, purity, and suitability of this versatile reagent in synthetic chemistry.

Executive Summary

3-Bromo-5-ethylphenylboronic acid is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex organic molecules necessitates a clear and accurate understanding of its physicochemical properties. The melting point is a critical parameter that not only aids in the identification of the compound but also serves as a primary indicator of its purity. This guide provides a consolidated overview of the reported melting point data, a detailed experimental protocol for its accurate determination, and discusses the underlying scientific principles that govern this thermal transition.

Melting Point Data for 3-Bromo-5-ethylphenylboronic Acid

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition typically occurs over a narrow temperature range. The presence of impurities tends to lower and broaden this range. A survey of prominent chemical suppliers provides the following melting point data for 3-Bromo-5-ethylphenylboronic acid:

| Supplier | Melting Point (°C) |

| Santa Cruz Biotechnology, Inc. | 134-142 °C[1] |

| BLD Pharmatech Ltd. | 135-140 °C[2] |

| Combi-Blocks | 134-142 °C[3] |

The observed variation in the melting point range can be attributed to differences in the purity of the batches and the analytical method employed for determination. For synthetic applications, a narrow melting point range is indicative of high purity.

The Critical Role of Melting Point in Synthesis

The determination of the melting point is not merely a procedural step but a cornerstone of experimental validation in organic synthesis. For a reagent like 3-Bromo-5-ethylphenylboronic acid, an accurate melting point serves multiple functions:

-

Purity Assessment: A sharp melting point close to the literature value is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which could have detrimental effects on subsequent reactions.

-

Identity Confirmation: While not a definitive method of identification on its own, the melting point is a valuable data point when used in conjunction with other analytical techniques such as NMR and mass spectrometry to confirm the identity of the synthesized or purchased material.

-

Reaction Monitoring: In some instances, the melting point of reaction intermediates can be used to track the progress of a chemical transformation.

Experimental Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible data, the following detailed protocol for melting point determination using the capillary method is recommended.

Instrumentation and Materials

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Stuart SMP10)

-

Capillary tubes (sealed at one end)

-

3-Bromo-5-ethylphenylboronic acid sample

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer or digital temperature sensor

Step-by-Step Methodology

-

Sample Preparation: Ensure the 3-Bromo-5-ethylphenylboronic acid sample is a homogenous, fine powder. If the sample consists of large crystals, gently grind it in a mortar and pestle.

-

Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. The packed sample height should be between 2-3 mm for optimal heat transfer.

-

Sample Compaction: Gently tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom of the tube.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is positioned correctly for an accurate reading.

-

Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid heating run (10-20 °C/minute) to obtain an approximate value.

-

Accurate Melting Point Measurement: Using a fresh sample, heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following practices are essential:

-

Instrument Calibration: Regularly calibrate the melting point apparatus using certified standards with known melting points (e.g., benzoin, salicylic acid).

-

Duplicate Analysis: Perform the measurement on at least two separate samples to ensure reproducibility.

-

Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. A small amount of the sample is mixed with an authentic, pure sample of 3-Bromo-5-ethylphenylboronic acid. If there is no depression or broadening of the melting point, it provides strong evidence of the compound's identity.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the accurate determination of the melting point, emphasizing the cyclical nature of experimental refinement.

Caption: Workflow for Accurate Melting Point Determination

Safety and Handling

Boronic acids as a class of compounds can be irritants. It is crucial to handle 3-Bromo-5-ethylphenylboronic acid with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The melting point of 3-Bromo-5-ethylphenylboronic acid, reported in the range of 134-142 °C, is a fundamental property that underpins its effective use in organic synthesis. By adhering to a rigorous and well-validated experimental protocol, researchers can confidently assess the purity and identity of this important reagent, thereby ensuring the reliability and success of their synthetic endeavors.

References

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 3-Bromo-5-ethylphenylboronic acid

Application Note: High-Fidelity Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-ethylphenylboronic Acid

Executive Summary

3-Bromo-5-ethylphenylboronic acid represents a critical class of "linchpin" intermediates in Fragment-Based Drug Discovery (FBDD). Its structure features three distinct functionalities:

-

Boronic Acid (

): A nucleophilic handle for Suzuki-Miyaura coupling.[1] -

Bromide (

): An electrophilic handle for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling). -

Ethyl Group (

): A lipophilic modulator utilized to tune logP and hydrophobic interactions within a binding pocket.

The Challenge: The primary difficulty in utilizing this reagent is Chemoselectivity . The molecule contains both a nucleophile (Boron) and an electrophile (Bromide), creating a high risk of oligomerization (homocoupling) .

The Solution: This protocol details a Kinetic Chemoselective Strategy . By selecting a coupling partner with a faster rate of oxidative addition (e.g., Aryl Iodide) and a catalyst system that discriminates between C-I and C-Br bonds, researchers can exclusively couple the boronic acid while preserving the bromide for downstream synthesis.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| Compound Name | 3-Bromo-5-ethylphenylboronic acid |

| Structure | Benzene ring substituted at 1-(B(OH)2), 3-(Br), 5-(Ethyl) |

| Molecular Formula | |

| Molecular Weight | 228.88 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Stability | Hygroscopic; store under inert atmosphere (Ar/N2) at 2-8°C |

| Key Reactivity | Nucleophilic @ B-site; Electrophilic @ Br-site |

Mechanistic Strategy: The "Iodide-First" Principle

To prevent the 3-Bromo-5-ethylphenylboronic acid from reacting with itself (homocoupling), the reaction must be designed such that the Palladium catalyst inserts into the external electrophile (Target Scaffold-I) much faster than it inserts into the internal electrophile (Substrate-Br).

Reactivity Order of Oxidative Addition:

Strategic Rule:

-

DO: React this boronic acid with Aryl Iodides or Aryl Triflates .

-

AVOID: Reacting with Aryl Bromides (unless highly electron-deficient) or Chlorides without specialized ligands, as the rates will become competitive, leading to mixtures.

Diagram 1: Chemoselective Decision Tree

Caption: Decision tree highlighting the necessity of using Aryl Iodides to ensure chemoselectivity and prevent polymerization.

Detailed Experimental Protocols

Protocol A: Chemoselective Cross-Coupling (The "Linchpin" Step)

Objective: Attach the 3-bromo-5-ethylphenyl moiety to a scaffold (R-I) while keeping the Br intact.

Reagents:

-

Substrate: 3-Bromo-5-ethylphenylboronic acid (1.1 equiv)

-

Coupling Partner: Scaffold-Iodide (1.0 equiv)

-

Catalyst:

(3-5 mol%)-

Why? The bidentate dppf ligand creates a catalyst that is active enough for Iodides but sluggish towards electron-neutral Bromides at moderate temperatures.

-

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the Scaffold-Iodide (1.0 mmol), 3-Bromo-5-ethylphenylboronic acid (1.1 mmol, 252 mg), and

(0.03 mmol, 25 mg). -

Inertion: Seal the vial with a septum. Evacuate and backfill with Argon three times to remove

(crucial to prevent phenol formation). -

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Base Addition: Add degassed 2.0 M aqueous

(1.5 mL) via syringe. -

Reaction: Heat the mixture to 60°C in an oil bath or heating block.

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of the Pd attacking the bromide.

-

-

Monitoring: Monitor by LC-MS or TLC after 2 hours. Look for the disappearance of the Iodide. The Bromide peak should remain stable on the product.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Downstream Diversification (The "Functionalization" Step)

Objective: React the preserved Bromide with an amine (Buchwald-Hartwig).

Reagents:

-

Substrate: Product from Protocol A (containing the Br).

-

Amine: Secondary or Primary Amine (1.2 equiv).

-

Catalyst:

(2 mol%) + XPhos (4 mol%) or RuPhos (for primary amines). -

Base:

(sodium tert-butoxide can be used if substrate tolerates). -

Solvent: Toluene or Dioxane (anhydrous).

Methodology:

-

Combine Substrate-Br, Amine, Base, and Pre-catalyst/Ligand in a vial.

-

Purge with Argon. Add anhydrous solvent.

-

Heat to 100°C for 4-12 hours.

-

Standard workup and purification.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Homocoupling (Dimer) | Degas solvents more thoroughly. Switch partner to an Iodide if using Bromide. | |

| Protodeboronation | Hydrolysis of C-B bond before reaction. | Reduce water ratio (use 9:1 Dioxane:H2O). Switch base to |

| Br-Loss (Hydrodehalogenation) | Pd-Hydride species forming (often from | Avoid alcoholic solvents. Use fresh catalyst. Lower reaction temperature. |

| Low Conversion | Catalyst poisoning or steric hindrance. | Increase catalyst loading to 5 mol%. Switch to |

Visualizing the Catalytic Cycle & Selectivity

Diagram 2: The Selectivity Pathway

Caption: Kinetic competition between the Scaffold-Iodide (Green Path) and the Substrate-Bromide (Red Path).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

ChemicalBook. (2023). 3-Bromo-5-ethylphenylboronic acid Product Page. Link

-

PubChem. (2023). Boronic Acid Derivatives and Bioactivity. National Library of Medicine. Link

Sources